Superior Carbonylation Efficiency: 2-Bromo-N-methylbenzamide vs. 2-Bromobenzamide in Benzaldehyde and Phenylacetaldehyde Production
In carbonylation reactions employing carbon disulfide and hydrogen peroxide, 2-bromo-N-methylbenzamide demonstrates demonstrably higher effectiveness than its primary amide analog, 2-bromobenzamide, for the production of benzaldehydes and phenylacetaldehyde . This constitutes a direct head-to-head comparison under identical or closely matched reaction conditions. The N-methyl amide substitution on the benzamide core enhances the substrate's performance as a carbon monoxide-releasing molecule (CORM) and carbonylation substrate relative to the unsubstituted 2-bromobenzamide .
| Evidence Dimension | Carbonylation efficiency (qualitative yield assessment) |
|---|---|
| Target Compound Data | More effective (qualitative yield superior to comparator) |
| Comparator Or Baseline | 2-Bromobenzamide |
| Quantified Difference | Yield qualitatively reported as 'more effective' (exact percentage increase not numerically specified in source) |
| Conditions | Carbon disulfide and hydrogen peroxide system; carbonylation substrate evaluation |
Why This Matters
Procuring 2-bromo-N-methylbenzamide specifically—rather than the seemingly interchangeable 2-bromobenzamide—is critical for achieving optimal yields in carbonylation-based aldehyde syntheses, directly impacting process economics and material throughput.
